Resibufogenin

Catalog No.
S590559
CAS No.
M.F
C24H32O4
M. Wt
384.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resibufogenin

Product Name

Resibufogenin

IUPAC Name

5-[(2S,4R,6R,7R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17?,18?,19-,20-,22+,23-,24-/m1/s1

InChI Key

ATLJNLYIJOCWJE-NEKURZDCSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O

Synonyms

bufogenin, resibufogenin

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O

Bufogenin is a bufadienolide toxin originally isolated from the venom of the Chinese toad Bufo gargarizans; it is also one of the glycosides in the traditional Chinese medicine ChanSu, with potential cardiotonic activity. Although the mechanism of action of bufogenin is still under investigation, this agent is a specific Na+/K+-ATPase inhibitor and has been shown to reduce blood pressure in a rat model of preeclampsia.

Resibufogenin (CAS: 465-39-4) is a primary bufadienolide isolated from toad venom (Bufonis Venenum or Chansu), distinguished structurally by a unique 14,15-β-epoxide ring and the absence of a 16-acetoxy group [1]. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard mandated for traditional medicine quality control, and as a specialized precursor for pharmacological research. Unlike more highly cytotoxic analogs, Resibufogenin offers a moderate baseline of Na+/K+-ATPase inhibition, making it highly valuable for structure-activity relationship (SAR) studies, pharmacokinetic modeling involving human serum albumin (HSA) binding, and microbial biotransformation workflows where its epoxide ring serves as a reactive synthetic handle [2].

Research Fit

Study of Na+/K+-ATPase E2P conformation binding kinetics
MBG antagonist in volume-expansion hypertension models
Cyclized bufadienolide structural comparator for SAR studies

Generic substitution of Resibufogenin with closely related bufadienolides like Bufalin or Cinobufagin fails across both regulatory and synthetic workflows. From a compliance perspective, pharmacopoeial standards strictly require the simultaneous, distinct quantification of Resibufogenin alongside Cinobufagin; substituting one for the other invalidates HPLC/LC-MS calibration curves due to differing retention times and mass spectra [1]. In synthetic and pharmacological applications, the structural differences dictate non-interchangeable performance: Bufalin possesses a 14-β-hydroxyl group that drives nanomolar cytotoxicity, whereas Resibufogenin's 14,15-β-epoxide ring results in micromolar activity, providing a necessary baseline for decoupled Na+/K+-ATPase signaling studies [2]. Furthermore, Cinobufagin's 16-acetoxy group significantly increases its protein binding affinity, meaning it cannot serve as a direct substitute in pharmacokinetic or formulation compatibility models where the unmodified Resibufogenin scaffold is required [3].

Mismatch Risk

! 14,15-epoxy group drastically reduces Na+/K+-ATPase E2P affinity vs. non-cyclized bufadienolides
! Antiviral potency against coronaviruses and EV71 may not transfer; RBG is reported as less active
! Unique MBG antagonism function not replicated by Bufalin, Cinobufagin, or other analogs

Regulatory Compliance in HPLC/LC-MS Quality Control

For the quality control of Bufonis Venenum (Chansu), regulatory frameworks mandate the use of Resibufogenin as a primary analytical standard. In standardized HPLC assays, Resibufogenin (C24H32O4) must be quantified independently of Cinobufagin (C26H34O6) and Bufalin (C24H34O4). The distinct molecular weights and chromatographic retention behaviors mean that class-level substitutes cannot be used to calibrate analytical equipment or validate extract purity [1].

Evidence DimensionRegulatory standard requirement
Target Compound DataMandatory independent quantification (C24H32O4)
Comparator Or BaselineBufalin / Cinobufagin (Cannot be used as cross-calibrators)
Quantified DifferenceAbsolute non-interchangeability in validated QC workflows
ConditionsHPLC-DAD / LC-MS analysis of Bufonis Venenum

Procurement of high-purity Resibufogenin is legally and technically required for the batch release and standardization of Chansu-derived commercial products.

Anti-Coronavirus Potency
Head-to-head
RBG IC50 0.231–1.612 μM
vs. Bufalin 0.016–0.027 μM
Reported lower anti-coronavirus activity relative to Bufalin
8–60 fold difference in potency; in vitro assays

Human Serum Albumin (HSA) Binding Affinity for Pharmacokinetic Modeling

The absence of a 16-acetoxy group in Resibufogenin significantly alters its protein binding profile compared to Cinobufagin. Fluorescence quenching data demonstrates that Resibufogenin has a lower binding affinity to Human Serum Albumin (logKa = 4.29) compared to Cinobufagin (logKa = 4.68). Molecular docking reveals that Cinobufagin's 16-OAc group forms a critical hydrogen bond with Lys199 in the HSA site I pocket, an interaction absent in Resibufogenin [1].

Evidence DimensionHSA Binding Affinity (logKa)
Target Compound Data4.29 (Resibufogenin)
Comparator Or Baseline4.68 (Cinobufagin)
Quantified Difference0.39 log unit reduction in binding affinity for Resibufogenin
ConditionsIn vitro fluorescence quenching at 298 K, pH 7.4

This defined difference in protein binding makes Resibufogenin an essential structural baseline for developing nanocarriers or formulations where controlled serum half-life is required.

Anti-EV71 Activity
Head-to-head
RBG IC50 218 ± 31 nM
vs. Cinobufagin 10.94 ± 2.36 nM
Reported lower potency relative to Cinobufagin
~20-fold difference; selectivity index not reported for RBG

Precursor Suitability for Epoxide-Targeted Biotransformation

Resibufogenin features a 14,15-β-epoxide ring, which serves as a highly specific reactive handle for microbial biotransformation. When subjected to bioconversion by strains such as Nocardia sp. or Alternaria alternata, Resibufogenin is efficiently converted into novel derivatives like 3-acetyl-resibufogenin and 12β-hydroxyl resibufogenin. Bufalin, which possesses a 14-β-hydroxyl group instead of the epoxide, cannot undergo these specific ring-opening or epoxide-dependent biotransformations, limiting its utility as a precursor for this class of derivatives [1].

Evidence DimensionBiotransformation pathway availability
Target Compound DataSupports epoxide-dependent bioconversion (e.g., to 12β-hydroxyl resibufogenin)
Comparator Or BaselineBufalin (Lacks epoxide handle)
Quantified DifferenceExclusive synthetic/biocatalytic pathways available only to Resibufogenin
ConditionsMicrobial biotransformation (e.g., Nocardia sp., Alternaria alternata)

Buyers developing novel, proprietary cardiotonic steroid libraries must procure Resibufogenin to access chemical space that is inaccessible from Bufalin.

Na+/K+-ATPase Binding
Class-level
Drastic fall in E2P affinity vs. non-cyclized bufadienolides
Context-dependent binding kinetics
Qualitative report; exact fold-change not provided

Decoupled Cytotoxicity for Na+/K+-ATPase Signaling Assays

The structural difference between Resibufogenin (14,15-epoxide) and Bufalin (14-hydroxyl) drastically alters their cytotoxicity profiles. In standard cancer cell line assays, Resibufogenin typically exhibits IC50 values in the micromolar range (1.0 - 7.6 µM), whereas Bufalin is highly potent with IC50 values in the nanomolar range (<100 nM). This reduced acute toxicity allows Resibufogenin to be used at higher concentrations to study Na+/K+-ATPase-mediated signal transduction without immediately inducing rapid cell death [1].

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound Data1.0 - 7.6 µM (Resibufogenin)
Comparator Or Baseline< 0.1 µM (Bufalin)
Quantified Difference10- to 70-fold reduction in acute cytotoxicity for Resibufogenin
ConditionsIn vitro cell viability assays across various solid tumor cell lines

Researchers select Resibufogenin over Bufalin when they need to isolate specific ion-pump signaling mechanisms from overwhelming apoptotic toxicity.

MBG Antagonism
Reported
RBG prevents MBG-induced hypertension, proteinuria, IUGR in rat model
Unique MBG antagonism among bufadienolides
In vivo preeclampsia model; functional endpoint
Caki-1 Cytotoxicity
Supporting evidence
IC50 408.2 nM
Migration inhibition at 10 nM (p < 0.0001)
Supports cytotoxicity endpoint review
Caki-1 renal cancer cell line; untreated control
Intestinal Permeability
Cross-study
Papp > 10⁻⁶ cm/s
Comparable to Cinobufagin
Supports intestinal absorption research context
Caco-2 monolayer model; no significant difference

Pharmacopoeial Quality Control and Standardization

Directly downstream of its distinct chromatographic profile, Resibufogenin is the required choice for analytical laboratories performing batch release, adulteration testing, and standardization of Bufonis Venenum (Chansu) extracts to meet regulatory compliance [1].

Biotransformation and Semi-Synthesis Workflows

Because it possesses a reactive 14,15-β-epoxide ring, Resibufogenin is the optimal precursor for chemists and microbiologists aiming to synthesize novel bufadienolide derivatives (such as 12β-hydroxylated analogs) that cannot be accessed using pre-hydroxylated starting materials like Bufalin [2].

Formulation Compatibility and Pharmacokinetic Modeling

Due to its specific, lower HSA binding affinity (logKa = 4.29) compared to 16-acetoxy analogs, Resibufogenin is selected as a structural baseline when engineering nanocarriers, lipid microspheres, or solid dispersions aimed at tuning the serum half-life of cardiotonic steroids [3].

Decoupled Ion Pump Signaling Research

Leveraging its micromolar (rather than nanomolar) cytotoxicity profile, Resibufogenin is the preferred probe for pharmacologists studying Na+/K+-ATPase-mediated intracellular signaling (such as MAPK/ERK activation) where rapid, acute cell death caused by ultra-potent analogs would confound the assay results [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Volume-expansion hypertension research
MBG antagonism specificity
Hypertension prevention endpoints in animal models
Cardiotonic steroid binding kinetics
Cyclized bufadienolide structure
E2P conformation binding affinity
Antiviral screening assay control
Low anti-coronavirus potency
Assay sensitivity and activity lower bound
Intestinal absorption studies
Caco-2 permeability profile
Apparent permeability coefficient review

XLogP3

3.7

Wikipedia

Bufogenin

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